molecular formula C5H5N3O2 B6188666 1-ethenyl-3-nitro-1H-pyrazole CAS No. 2322212-30-4

1-ethenyl-3-nitro-1H-pyrazole

Cat. No. B6188666
CAS RN: 2322212-30-4
M. Wt: 139.1
InChI Key:
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Description

1-Ethenyl-3-nitro-1H-pyrazole, or ENP, is a synthetic chemical compound that has been the subject of much research in recent years. It is a nitro-pyrazole derivative, a class of compounds that have been studied for their potential applications in medicinal chemistry. ENP has been found to have several interesting properties, such as being a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been shown to have potential applications in the treatment of cancer and inflammation.

Mechanism of Action

The mechanism of action of ENP is not completely understood. However, it is believed to work by inhibiting the activity of the enzyme cyclooxygenase-2 (1-ethenyl-3-nitro-1H-pyrazole). This enzyme is involved in the production of prostaglandins, which are compounds that are involved in inflammation, pain, and fever. Inhibition of this enzyme has been shown to be useful in the treatment of inflammation and pain.
Biochemical and Physiological Effects
ENP has been found to have several biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (this compound). This enzyme is involved in the production of prostaglandins, which are compounds that are involved in inflammation, pain, and fever. Inhibition of this enzyme has been shown to be useful in the treatment of inflammation and pain.
ENP has also been found to have anti-tumor effects. Several studies have shown that ENP can inhibit the growth of certain types of cancer cells, such as prostate cancer cells. It has also been found to be effective in the treatment of colorectal cancer.

Advantages and Limitations for Lab Experiments

ENP has several advantages as a research compound. It is relatively easy to synthesize and can be stored in a dry, dark place. It is also relatively inexpensive, which makes it an attractive option for laboratory experiments.
However, there are some limitations to using ENP in laboratory experiments. It is a highly reactive compound and must be handled with care. It is also a volatile compound, which means that it can easily evaporate.

Future Directions

ENP has potential applications in the treatment of inflammation and cancer. Further research is needed to explore the potential of ENP as an anti-inflammatory and anti-cancer drug. Additionally, research is needed to explore the potential of ENP as an inhibitor of other enzymes, such as proteases and kinases.
In addition, further research is needed to explore the potential of ENP as an adjuvant in vaccines. Adjuvants are compounds that are used to enhance the effectiveness of vaccines. Research is also needed to explore the potential of ENP as an inhibitor of bacterial and viral infection.
Finally, research is needed to explore the potential of ENP as an antioxidant. Antioxidants are compounds that can protect cells from damage caused by free radicals. ENP could potentially be used as an antioxidant to protect cells from oxidative damage.

Synthesis Methods

ENP is synthesized by a nitration reaction of 1-ethyl-3-hydroxy-1H-pyrazole, which is prepared from ethyl pyrazole-3-carboxylate. The nitration reaction is usually carried out in the presence of nitric acid and sulfuric acid. This reaction produces ENP in a yield of around 70%.

Scientific Research Applications

ENP has been studied for its potential applications in medicinal chemistry. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (1-ethenyl-3-nitro-1H-pyrazole). This enzyme is involved in the production of prostaglandins, which are compounds that are involved in inflammation, pain, and fever. Inhibition of this enzyme has been shown to be useful in the treatment of inflammation and pain.
ENP has also been studied for its potential applications in the treatment of cancer. Several studies have shown that ENP can inhibit the growth of certain types of cancer cells, such as prostate cancer cells. It has also been found to be effective in the treatment of colorectal cancer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethenyl-3-nitro-1H-pyrazole involves the reaction of ethenyl diazomethane with 3-nitro-1H-pyrazole in the presence of a catalyst.", "Starting Materials": [ "Ethenyl diazomethane", "3-nitro-1H-pyrazole" ], "Reaction": [ "Step 1: Prepare ethenyl diazomethane by reacting ethyl diazoacetate with vinyl magnesium bromide.", "Step 2: Dissolve 3-nitro-1H-pyrazole in anhydrous ether.", "Step 3: Add the ethenyl diazomethane to the 3-nitro-1H-pyrazole solution.", "Step 4: Add a catalytic amount of copper(I) iodide to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature for several hours.", "Step 6: Extract the product with ethyl acetate.", "Step 7: Purify the product by column chromatography." ] }

CAS RN

2322212-30-4

Molecular Formula

C5H5N3O2

Molecular Weight

139.1

Purity

95

Origin of Product

United States

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